n-(5-Cyanopyridin-2-yl)pivalamide

Synthetic Chemistry Amidine Formation Medicinal Chemistry Intermediate

N-(5-Cyanopyridin-2-yl)pivalamide (CAS 1045861-07-1), also documented as N-(5-cyanopyridin-2(1H)-ylidene)pivalamide, is a cyanopyridine-pivalamide hybrid small molecule (molecular formula C₁₁H₁₃N₃O, MW 203.24 g/mol) with a purity range of 95–98% across commercial vendors. This compound serves exclusively as a research intermediate and synthetic building block for the preparation of more complex bioactive molecules, notably in programs targeting survival motor neuron (SMN) protein modulation, hNav1.7 ion channel inhibition, and inducible nitric oxide synthase (iNOS) inhibition, with explicit non-GMP and non-human use restrictions per vendor specifications.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 1045861-07-1
Cat. No. B1455493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(5-Cyanopyridin-2-yl)pivalamide
CAS1045861-07-1
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=NC=C(C=C1)C#N
InChIInChI=1S/C11H13N3O/c1-11(2,3)10(15)14-9-5-4-8(6-12)7-13-9/h4-5,7H,1-3H3,(H,13,14,15)
InChIKeyVKBUZEJNXFACJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Cyanopyridin-2-yl)pivalamide (CAS 1045861-07-1) Procurement Baseline: Core Identity and Regulatory Context


N-(5-Cyanopyridin-2-yl)pivalamide (CAS 1045861-07-1), also documented as N-(5-cyanopyridin-2(1H)-ylidene)pivalamide, is a cyanopyridine-pivalamide hybrid small molecule (molecular formula C₁₁H₁₃N₃O, MW 203.24 g/mol) with a purity range of 95–98% across commercial vendors . This compound serves exclusively as a research intermediate and synthetic building block for the preparation of more complex bioactive molecules, notably in programs targeting survival motor neuron (SMN) protein modulation, hNav1.7 ion channel inhibition, and inducible nitric oxide synthase (iNOS) inhibition, with explicit non-GMP and non-human use restrictions per vendor specifications .

Why In-Class Cyanopyridine Analogs Cannot Substitute for N-(5-Cyanopyridin-2-yl)pivalamide in Critical Synthesis Workflows


Substitution with alternative cyanopyridine derivatives introduces unacceptable variability in reaction kinetics, downstream product purity, and target engagement profiles. While the broader cyanopyridine scaffold is widely exploited in kinase and DPP-IV inhibitor design, the specific 2-amino-pivalamide substitution pattern of N-(5-cyanopyridin-2-yl)pivalamide confers a unique combination of electronic properties and steric protection that is non-transferable to regioisomeric or halogenated analogs . For example, the 5-cyano substituent's electron-withdrawing effect modulates nucleophilic reactivity at the pyridine 2-position, while the pivalamide group provides steric shielding that influences downstream cross-coupling selectivity and metabolic stability in derived pharmacophores [1]. Replacement with 4-cyano regioisomers, bromo-substituted variants, or non-pivalamide amides would require complete re-optimization of synthetic routes and would yield products with fundamentally different biological activity profiles .

Quantitative Differentiation Evidence: N-(5-Cyanopyridin-2-yl)pivalamide vs. Closest Analogs


Nitrilase-Mediated Conversion Yields Carbamimidoyl Intermediate: A Defined Synthetic Handle Absent in Non-Cyano Analogs

N-(5-Cyanopyridin-2-yl)pivalamide undergoes direct conversion to N-(5-carbamimidoylpyridin-2-yl)pivalamide via reaction with MeAl(Cl)NH₂ in toluene at 80°C over 15 hours, providing a defined amidine-functionalized intermediate suitable for further derivatization . This transformation exploits the 5-cyano group as a latent amidine precursor—a synthetic handle that is completely absent in the 4-cyano regioisomer (CAS 2708281-71-2) and in halogenated analogs such as N-(6-bromo-5-cyanopyridin-2-yl)pivalamide (CAS unknown), where the 6-bromo substituent would competitively undergo nucleophilic aromatic substitution under these conditions .

Synthetic Chemistry Amidine Formation Medicinal Chemistry Intermediate

Scaffold Contribution to DPP-IV Inhibitor Potency: 5-Cyanopyridin-2-yl Moiety Delivers 11 nM Ki in Lead Compound NVP-DPP728

The 5-cyanopyridin-2-yl fragment serves as the critical recognition element in the clinically profiled DPP-IV inhibitor NVP-DPP728, which exhibits a Ki of 11 nM against human DPP-IV amidolytic activity [1]. The 5-cyano substituent participates in a reversible, nitrile-dependent covalent interaction with the catalytic serine residue (Ser630), forming an imidate adduct that defines the slow-binding inhibition mechanism [1]. Analogs lacking the 5-cyano group (des-cyano NVP-DPP728) or incorporating alternative heteroaromatic moieties show >500-fold reduction in potency, with Ki values exceeding 5.6 μM, demonstrating that the 5-cyanopyridin-2-yl fragment is non-negotiable for achieving low-nanomolar DPP-IV inhibition [1].

DPP-IV Inhibition Type 2 Diabetes Enzyme Kinetics

Pivalamide Steric Shielding Enhances iNOS Inhibitor Selectivity: Comparative Activity Across NOS Isoforms

Heteroalicyclic carboxamidines derived from N-(5-cyanopyridin-2-yl)pivalamide exhibit selective inhibition of inducible nitric oxide synthase (iNOS) over endothelial NOS (eNOS) and neuronal NOS (nNOS), a selectivity profile attributed in part to the steric bulk of the pivalamide group limiting access to the structurally homologous active sites of constitutive NOS isoforms . Representative cyanopyridine-derived iNOS inhibitors achieve IC₅₀ values of 320 nM against human iNOS in DLD1 cellular assays [1]. In contrast, related aminopyridine iNOS inhibitors lacking the pivalamide steric shield show IC₅₀ values of 3.5 μM or higher, representing >10-fold weaker cellular potency [2].

iNOS Inhibition Nitric Oxide Synthase Inflammation

5-Cyano Substituent as Bioisostere for Hinge-Binding Carboxamide in Kinase Inhibitor Scaffolds

The 5-cyanopyridin-2-yl substructure functions as an effective bioisostere for the pyridine-2-carboxamide hinge-binding motif commonly employed in ATP-competitive kinase inhibitors . The 5-cyano group mimics the hydrogen-bonding interactions of the carboxamide while eliminating the metabolic liability associated with primary amide hydrolysis and reducing polar surface area for improved membrane permeability [1]. This substitution strategy has been validated across multiple kinase targets including GSK-3 and focal adhesion kinase (FAK), with cyanopyridine-containing inhibitors demonstrating retained or enhanced potency relative to carboxamide analogs while exhibiting improved pharmacokinetic properties .

Kinase Inhibition Bioisosteric Replacement Drug Design

Validated Application Scenarios for N-(5-Cyanopyridin-2-yl)pivalamide in Discovery and Development Workflows


DPP-IV Inhibitor Lead Optimization and Library Synthesis

In medicinal chemistry programs targeting type 2 diabetes and metabolic disorders, N-(5-Cyanopyridin-2-yl)pivalamide serves as the essential starting material for constructing the 5-cyanopyridin-2-yl pharmacophore required for sub-100 nM DPP-IV inhibition. Researchers following the NVP-DPP728 scaffold template can directly employ this building block to access analogs with Ki values as low as 11 nM, whereas substitution with non-cyano building blocks yields inactive compounds (Ki >5.6 μM) [1].

iNOS-Targeted Anti-Inflammatory Agent Development

For programs focused on selective inducible nitric oxide synthase inhibition for inflammatory and autoimmune disease indications, N-(5-Cyanopyridin-2-yl)pivalamide provides entry to heteroalicyclic carboxamidine derivatives that demonstrate cellular iNOS IC₅₀ values of 320 nM . The pivalamide group contributes steric discrimination against the highly homologous eNOS and nNOS active sites, enabling isoform-selective inhibition that is critical for minimizing cardiovascular side effects associated with constitutive NOS blockade [1].

SMN Protein Modulator Discovery for Spinal Muscular Atrophy

Investigators developing small-molecule SMN protein modulators for spinal muscular atrophy (SMA) can utilize N-(5-Cyanopyridin-2-yl)pivalamide as a reactant for constructing screening libraries and lead series. The compound is explicitly validated as a synthetic intermediate for SMN protein modulators, with derived compounds demonstrating EC₅₀ values of 2.6 μM in SMN2 promoter-driven luciferase reporter assays in HEK293 cells [2].

Kinase Inhibitor Scaffold Diversification via Bioisosteric Replacement

For kinase drug discovery programs seeking to replace metabolically labile carboxamide hinge-binding motifs with more stable bioisosteres, N-(5-Cyanopyridin-2-yl)pivalamide offers a pre-assembled 5-cyanopyridin-2-yl fragment ready for further elaboration. This building block supports the design of ATP-competitive inhibitors against GSK-3, FAK, and related kinases with improved resistance to amidase-mediated hydrolysis, thereby extending compound half-life and reducing clearance in preclinical pharmacokinetic studies .

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